Echitamine chloride
Overview
Description
Echitamine chloride is a monoterpene indole alkaloid derived from the bark of the tropical tree Alstonia scholaris, which belongs to the Apocynaceae family . This compound has garnered significant attention due to its potent anti-tumor properties and its role in traditional medicine for treating various ailments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Echitamine chloride is primarily extracted from the bark of Alstonia scholaris. The extraction process involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material . The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as callus culture and in vitro biosynthesis, have shown promise in producing this compound without harming natural plant populations . These methods involve the use of specific growth media and conditions to induce the production of echitamine in cultured plant cells .
Chemical Reactions Analysis
Types of Reactions: Echitamine chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Echitamine chloride has a wide range of scientific research applications, including:
Mechanism of Action
Echitamine chloride exerts its effects primarily through the induction of apoptosis (programmed cell death) in cancer cells . It induces DNA fragmentation and disrupts cellular processes, leading to cell death . The compound targets various molecular pathways involved in cell survival and proliferation, including the inhibition of pancreatic lipase . Additionally, this compound has been shown to reduce glutathione content and increase lipid peroxidation in cancer cells, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
Strictamine: Another indole alkaloid from Alstonia scholaris with antiviral activity.
Conolidine: A structurally similar alkaloid with analgesic properties.
Vallesamine: An indole alkaloid with potential analgesic activity.
Comparison: Echitamine chloride is unique due to its potent anti-tumor activity and its ability to induce apoptosis in cancer cells . While other similar compounds like strictamine and conolidine have shown antiviral and analgesic properties, respectively, this compound’s primary distinction lies in its anti-cancer potential .
Properties
IUPAC Name |
methyl (13Z)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1/b14-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPGVUCVDCFPM-LNKIKWGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N2O4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434729 | |
Record name | Echitamine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6878-36-0 | |
Record name | Echitamine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Echitamine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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